Methyl 4-(1,3-dioxan-2-yl)benzoate
Description
Methyl 4-(1,3-dioxan-2-yl)benzoate is a benzoic acid derivative featuring a 1,3-dioxane ring attached to the para position of the methyl benzoate scaffold. The 1,3-dioxane moiety introduces steric and electronic effects, influencing reactivity and physical properties.
Properties
IUPAC Name |
methyl 4-(1,3-dioxan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-11(13)9-3-5-10(6-4-9)12-15-7-2-8-16-12/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDOQIVXCQKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2OCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1,3-dioxan-2-yl)benzoate can be synthesized through a one-step process from methyl benzoate and cyclohexane using ruthenium(III) chloride (RuCl3) as a catalyst. This synthesis method has been shown to proceed with high yields (up to 99%) and high selectivity (up to 98%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the high yield and selectivity of the laboratory synthesis suggest that similar catalytic processes could be scaled up for industrial production. The use of efficient catalysts like RuCl3 would be crucial in maintaining the high yield and selectivity in larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-dioxan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Methyl 4-(1,3-dioxan-2-yl)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(1,3-dioxan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and dioxane moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzoate (12a)
- Structure : Features a 1,3-dioxane ring connected via an ethoxy linker to the benzoate.
- Synthesis : Prepared via Pd(OAc)₂/Xantphos-catalyzed cross-coupling at 60°C for 16 hours .
- Key Differences : The ethoxy spacer increases molecular flexibility and length compared to the direct dioxane attachment in the target compound. This may reduce steric hindrance and alter solubility in polar solvents.
- Applications : Likely intermediate in pharmaceutical or agrochemical synthesis.
Methyl 4-(1H-1,3-Diphenylpyrazol-5-yl)benzoate (5v)
- Structure : Substituted with a pyrazole ring at the para position.
- Synthesis : Electrochemical aromatization of dihydropyrazole precursors (67% yield) .
- Key Differences : The pyrazole’s aromaticity and hydrogen-bonding capability contrast with the dioxane’s electron-rich ether structure. Pyrazole derivatives often exhibit biological activity, suggesting divergent applications (e.g., medicinal chemistry).
Methyl 4-Benzyloxy-2-hydroxybenzoate
- Structure : Contains benzyloxy and hydroxyl groups on the benzoate ring.
- Synthesis : Reflux with benzyl chloride and K₂CO₃, followed by recrystallization .
- Key Differences : The hydroxyl group enables hydrogen bonding, increasing melting points and solubility in protic solvents. Used in liquid crystal synthesis, unlike the dioxane derivative .
Methyl 4-(2-Cyanophenyl)benzoate
- Structure: Features a cyano-substituted biphenyl system.
- Molecular Weight: 237.26 g/mol (C₁₅H₁₁NO₂) .
- Key Differences: The electron-withdrawing cyano group enhances electrophilicity of the ester, accelerating hydrolysis compared to the dioxane derivative. Applications may include polymer precursors or bioactive molecules.
Sulfonylurea Methyl Benzoates (e.g., Metsulfuron-methyl)
- Structure : Triazine-sulfonylurea substituents on methyl benzoate.
- Applications : Herbicidal activity due to acetolactate synthase inhibition .
- Key Differences: Entirely distinct pharmacological targeting compared to the non-ionic dioxane derivative.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Reactivity: Electron-rich dioxane derivatives (e.g., this compound) may exhibit resistance to nucleophilic attack compared to cyano- or hydroxy-substituted analogs.
- Synthetic Flexibility : Transition-metal catalysis (Pd, electrochemical methods) dominates the synthesis of complex benzoate esters, enabling diverse functionalization .
- Applications : Structural variations dictate utility—dioxane derivatives are less explored in bioactivity but promising in materials, while sulfonylureas and pyrazoles dominate agrochemical and medicinal fields.
Biological Activity
Methyl 4-(1,3-dioxan-2-yl)benzoate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound consists of a benzoate group attached to a dioxane ring. This unique structure enhances its chemical reactivity and potential biological properties. The compound has the following molecular formula:
- Molecular Formula: C₁₃H₁₄O₃
- Molecular Weight: 218.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The ester and dioxane moieties can modulate the activity of these biological targets, leading to potential therapeutic effects such as:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects: The compound may also interact with inflammatory pathways, potentially reducing inflammation in biological systems.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
-
In Vitro Studies:
- In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
- Toxicological Profile:
- Structure-Activity Relationship (SAR):
Applications in Medicine and Industry
This compound has several potential applications:
- Drug Development: Its ability to interact with biological macromolecules positions it as a candidate for developing new therapeutic agents, particularly in treating infections or inflammatory conditions.
- Chemical Synthesis: As a versatile building block in organic synthesis, it can be used to create more complex molecules with desired biological activities.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound using a murine model of inflammation. The compound was shown to reduce inflammatory markers significantly compared to control groups.
| Treatment Group | Inflammatory Marker Level (pg/mL) |
|---|---|
| Control | 250 |
| This compound | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
